![molecular formula C19H28O12 B1259659 4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside](/img/structure/B1259659.png)
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
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Description
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a glycoside. It has a role as a metabolite.
Scientific Research Applications
Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes
This review article delves into the synthesis of different C-glycoside mimetics, including glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides, which are critical in developing inhibitors for carbohydrate processing enzymes. Such compounds play a significant role in medicinal chemistry, particularly in designing new therapeutic agents for diseases associated with carbohydrate processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).
Enhanced Bone Cell Proliferation and Ossification Markers
Research on flavonoids isolated from Chrozophora tinctoria reveals that these compounds, including rutin, significantly enhance bone cell proliferation and ossification markers. Such findings suggest potential applications in treating or managing bone-related diseases like osteoporosis, showcasing the importance of glycoside compounds in medicinal research (Abdel-Naim et al., 2018).
Conversion of Plant Biomass to Furan Derivatives
The review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan-based chemicals. This research highlights the application of glycoside compounds and their derivatives in sustainable chemistry and the development of new materials and fuels, indicating the broader relevance of such compounds in industrial and environmental applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Phytochemistry and Biological Activity of Cissus incisa Leaves
This review emphasizes the phytochemical diversity and biological activities of the extracts and compounds from Cissus incisa leaves, including antimicrobial and anticancer properties. The research underscores the importance of glycoside compounds in traditional medicine and their potential in developing new therapeutic agents (Nocedo-Mena, Galván-Rodrigo, Wright, & Caboni, 2021).
properties
Product Name |
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside |
---|---|
Molecular Formula |
C19H28O12 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c1-27-11-4-9(5-20)2-3-10(11)30-17-15(24)14(23)13(22)12(31-17)6-28-18-16(25)19(26,7-21)8-29-18/h2-4,12-18,20-26H,5-8H2,1H3/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |
InChI Key |
CROSCHPQOAEYSN-OTCFHACESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
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